Product packaging for Lithium, [(phenylsulfinyl)methyl]-(Cat. No.:CAS No. 40110-39-2)

Lithium, [(phenylsulfinyl)methyl]-

Cat. No.: B14664148
CAS No.: 40110-39-2
M. Wt: 146.2 g/mol
InChI Key: WJUMKDKEZNLRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithium, [(phenylsulfinyl)methyl]- is a specialized organolithium compound of interest in synthetic chemistry research and development. Its structure, featuring both a lithium-carbon bond and a sulfinyl group, classifies it as a sulfinyl-stabilized organolithium reagent. This configuration suggests its potential utility as a nucleophilic building block for the synthesis of complex sulfur-containing molecules . Researchers may employ this reagent in the formation of carbon-carbon bonds or for introducing the phenylsulfinylmethyl group into target molecular frameworks. Such synthetic intermediates are valuable in various fields, including medicinal chemistry for drug discovery and materials science . The sulfinyl group can also serve as a directing group for lithiation or a handle for further functionalization, expanding its versatility in multi-step synthetic sequences. This product is provided for research use only and is strictly intended for use in a laboratory setting by qualified chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7LiOS B14664148 Lithium, [(phenylsulfinyl)methyl]- CAS No. 40110-39-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40110-39-2

Molecular Formula

C7H7LiOS

Molecular Weight

146.2 g/mol

IUPAC Name

lithium;methanidylsulfinylbenzene

InChI

InChI=1S/C7H7OS.Li/c1-9(8)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1

InChI Key

WJUMKDKEZNLRJS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]S(=O)C1=CC=CC=C1

Origin of Product

United States

Ii. Methodological Approaches for the Generation of α Lithiated Sulfoxides

Direct Deprotonation Strategies

Direct deprotonation involves the removal of a proton from the carbon atom alpha (α) to the sulfoxide (B87167) group using a strong base. The acidity of this α-proton is significantly enhanced by the electron-withdrawing nature of the sulfinyl group, facilitating carbanion formation.

Alkyllithium reagents are powerful bases frequently employed for the deprotonation of weakly acidic protons. mt.com Their efficacy in generating α-sulfinyl carbanions is well-established.

n-Butyllithium (n-BuLi) is a widely used and commercially available strong base for the synthesis of organolithium compounds. wikipedia.org It is highly effective in the α-lithiation of sulfoxides. The reaction is typically rapid and clean, proceeding at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to afford the desired α-lithiated species. commonorganicchemistry.com The strong basicity of n-BuLi (the pKa of its conjugate acid, butane (B89635), is ~50) ensures that the deprotonation of the α-carbon of the sulfoxide is generally favorable. wikipedia.orgcommonorganicchemistry.com The process involves the direct reaction of n-BuLi with the sulfoxide substrate, leading to the formation of the lithium carbanion and butane as a byproduct. The choice of solvent and temperature is crucial to control the reaction and minimize side reactions. wikipedia.org

Table 1: Characteristics of n-Butyllithium for α-Lithiation

Property Value Reference
Common Name n-Butyllithium, n-BuLi commonorganicchemistry.com
CAS Number 109-72-8 commonorganicchemistry.com
Molecular Formula C₄H₉Li wikipedia.org
Molar Mass 64.06 g/mol commonorganicchemistry.com
Appearance Colorless solution (typically in hexanes) commonorganicchemistry.com
Basicity (pKa of conjugate acid) ~50 wikipedia.orgcommonorganicchemistry.com

| Typical Reaction Conditions | Low temperatures (e.g., -78 °C) in aprotic solvents like THF | wikipedia.org |

While n-BuLi is highly effective, its small size can sometimes lead to a lack of regioselectivity in molecules with multiple potential deprotonation sites or undesired nucleophilic addition to the sulfur atom. In such cases, bulkier, non-nucleophilic bases like lithium amides are employed. Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are common examples. The steric hindrance of these bases favors the abstraction of the most accessible proton, leading to enhanced regioselectivity. Chiral lithium amide bases have also been developed and utilized in the asymmetric deprotonation of prochiral ketones, showcasing their potential for stereoselective transformations. nih.govrsc.org The use of polymer-supported chiral lithium amides allows for easy recycling and reuse of the base without significant loss of reactivity or selectivity. nih.gov

Table 2: Comparison of Common Lithium Bases for Deprotonation

Base Key Feature Application Reference
n-Butyllithium (n-BuLi) Strong, non-bulky base General α-lithiation of sulfoxides mt.com
Lithium Diisopropylamide (LDA) Strong, sterically hindered, non-nucleophilic base Regioselective deprotonation, especially in complex substrates researchgate.net

| Chiral Lithium Amides | Induce enantioselectivity | Asymmetric deprotonation of prochiral ketones | rsc.orgresearchgate.net |

The choice of solvent is critical in the formation and stabilization of α-sulfinyl carbanions. Ethereal solvents, particularly tetrahydrofuran (THF), are most commonly used. THF solvates the lithium cation, breaking down the oligomeric aggregates in which alkyllithium reagents often exist (e.g., tetramers or hexamers in hydrocarbon solvents). wikipedia.orgnih.gov This deaggregation increases the basicity and reactivity of the organolithium species.

Cosolvents or additives can further enhance the reactivity and influence the selectivity of the lithiation. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate ligand that strongly coordinates to the lithium ion. The addition of TMEDA can increase the effective basicity of n-BuLi, allowing for the deprotonation of less acidic protons. mt.com This enhanced reactivity is attributed to the formation of a more reactive monomeric n-BuLi-TMEDA complex. However, it is important to note that THF can be deprotonated by butyllithium, especially in the presence of TMEDA, a reaction that is more pronounced at higher temperatures. Therefore, these reactions are typically conducted at low temperatures, such as -78 °C. wikipedia.org The solvent can also play a role in the stability of the resulting carbanion. acs.org

Utilization of Alkyllithium Reagents for α-Metallation

Transmetalation Routes to α-Sulfinyl Organolithiums

An alternative to direct deprotonation is transmetalation, which involves a metal-metal or metal-metalloid exchange reaction. This approach is particularly useful for generating organolithium species that are otherwise difficult to access.

In this method, an organolithium reagent, typically n-BuLi or sec-butyllithium, reacts with an organometallic or organohalogen precursor where the metal or halogen is positioned α to the sulfinyl group. A common strategy is the sulfoxide-lithium exchange reaction. This transformation is generally very fast, even at low temperatures. acs.org For instance, adding an organolithium reagent to an α-sulfinylnitrile can trigger a facile sulfinyl-metal exchange to produce a metalated nitrile. nih.gov

Another prominent example is the tin-lithium (Sn-Li) exchange. An α-stannyl sulfoxide can be treated with an alkyllithium reagent (like n-BuLi) to generate the α-lithiated sulfoxide and a tetraalkyltin byproduct. The reaction is driven by the formation of the more stable organolithium species. The stereochemical outcome of these reactions can be highly dependent on the conformation of the starting material. nih.gov This method offers a mild and often highly selective route to α-sulfinyl organolithiums, complementing the direct deprotonation strategies. acs.org

Considerations for Stereocontrol in α-Lithiated Sulfoxide Formation

The stereochemical outcome of the α-deprotonation of a sulfoxide is influenced by a delicate interplay of several factors, including the nature of the sulfoxide substrate, the structure of the lithium amide base, and the reaction conditions. The goal is to achieve a highly diastereoselective deprotonation, leading to a preponderance of one diastereomeric α-lithiated sulfoxide.

The use of chiral lithium amides has emerged as a powerful strategy for the enantioselective deprotonation of prochiral substrates, a concept that extends to the diastereoselective deprotonation of sulfoxides. organicreactions.org These reactions often involve the desymmetrization of a molecule with a plane of symmetry, where the chiral base selectively removes one of two enantiotopic or diastereotopic protons. organicreactions.org

Detailed Research Findings:

Research into the stereoselective deprotonation of sulfoxides has highlighted the importance of matching the chiral base with the substrate to achieve high levels of diastereoselectivity. The structure of the chiral lithium amide, particularly the nature of the substituents on the nitrogen atom, plays a crucial role in the stereochemical course of the deprotonation. For instance, lithium amides derived from readily available chiral amines, such as (R)- or (S)-1-phenylethylamine, have been successfully employed in asymmetric deprotonation reactions. diva-portal.org

The aggregation state of the lithium amide in solution, which can be influenced by the solvent and the presence of additives like lithium chloride, can also significantly impact the selectivity of the deprotonation. rsc.org The formation of mixed aggregates between the chiral lithium amide and other species in the reaction mixture can lead to a more organized transition state, thereby enhancing stereochemical control. rsc.org

In the context of sulfoxide-functionalized N-heterocyclic carbene (NHC) ruthenium complexes, the diastereoselective synthesis resulted in the observation of only one diastereomer, underscoring the potential for achieving excellent stereocontrol. Computational studies, including DFT calculations, have been employed to understand the energy differences between the possible diastereomeric transition states, providing a theoretical basis for the observed selectivity.

The following table summarizes the key factors influencing the stereocontrol in the formation of α-lithiated sulfoxides:

FactorInfluence on StereocontrolResearch Insights
Chiral Lithium Amide Structure The steric and electronic properties of the chiral base are critical for discriminating between the diastereotopic α-protons of the sulfoxide.Bases derived from (R)- or (S)-1-phenylethylamine have shown good enantioselectivity in deprotonations. diva-portal.org The presence of fluorine atoms in the chiral amide can also influence selectivity. diva-portal.org
Sulfoxide Substrate The nature of the groups attached to the sulfinyl sulfur and the α-carbon influences the acidity of the α-protons and the steric environment around them.The general principles of asymmetric synthesis of chiral sulfoxides are well-established, with numerous methods available for their preparation. digitellinc.comrsc.orgresearchgate.netrsc.orgwiley-vch.de
Reaction Conditions Temperature, solvent, and the presence of additives can affect the aggregation state of the chiral base and the stability of the transition states.Additives like DBU can form mixed dimers with chiral lithium amides, altering the reactivity and selectivity of the deprotonation. rsc.org
Thermodynamic vs. Kinetic Control The stereochemical outcome can be governed by either the relative rates of deprotonation (kinetic control) or the relative stabilities of the resulting diastereomeric α-lithiated sulfoxides (thermodynamic control).The diastereoselective synthesis of β-methylhomoallyl alcohols via crotylboronates provides an example of how the geometry of the reagent influences the stereochemical outcome. scispace.com

Iii. Elucidation of Structural Characteristics and Aggregation Behavior

Solid-State Structural Investigations

The solid state offers a static glimpse into the preferred coordination and aggregation motifs of organolithium species. While specific crystallographic data for Lithium, [(phenylsulfinyl)methyl]- remains elusive in the surveyed literature, the behavior of analogous α-lithiated sulfoxides and other organolithium reagents provides a robust framework for understanding its likely solid-state structures.

In the absence of direct crystallographic evidence for the title compound, we can extrapolate from related structures. For instance, the crystal structures of other lithiated sulfoxides often reveal dimeric or polymeric structures, where the lithium ions are bridged by the carbanionic centers and coordinated by the sulfinyl oxygen atoms. The phenyl group would add steric bulk, which could favor lower aggregation states compared to simpler alkyl-substituted analogs.

Organolithium compounds rarely exist as simple monomers in the solid state. The formation of dinuclear (dimeric) and higher oligomeric aggregates is a common feature, driven by the desire of the electron-deficient lithium centers to achieve a higher coordination number. These aggregates are typically held together by multicenter bonds, where the carbanionic carbon bridges multiple lithium atoms.

For Lithium, [(phenylsulfinyl)methyl]-, it is anticipated that in the solid state, it would form aggregates such as dimers or tetramers. The specific nature of the aggregate would likely depend on the crystallization conditions, including the solvent used. For example, crystallization from a non-coordinating solvent like hexane (B92381) might favor higher-order aggregates, while the use of coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of ligands such as tetramethylethylenediamine (TMEDA) would be expected to break down these larger aggregates into smaller, solvated species.

Solution-Phase Structural Dynamics

The solution phase presents a more complex and dynamic picture of the structure of Lithium, [(phenylsulfinyl)methyl]-. In solution, a rapid equilibrium often exists between different aggregation states, and the nature of this equilibrium is highly sensitive to the solvent, concentration, and temperature.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of organolithium compounds in solution. Key nuclei for these studies include ¹H, ¹³C, and particularly ⁷Li and ⁶Li. ⁷Li NMR chemical shifts are highly sensitive to the coordination environment of the lithium ion, allowing for the differentiation between various aggregated and solvated species.

While specific NMR data for Lithium, [(phenylsulfinyl)methyl]- is not extensively reported, studies on similar α-lithiated sulfoxides demonstrate the utility of this technique. For instance, the observation of multiple ⁷Li NMR signals at low temperatures can indicate the presence of distinct dimeric, and monomeric species in equilibrium. Furthermore, the coupling between ⁶Li (a spin I=1 nucleus) and ¹³C can provide direct evidence for the C-Li bond and can be used to determine the aggregation state.

The choice of solvent plays a critical role in modulating the structure and, consequently, the reactivity of Lithium, [(phenylsulfinyl)methyl]-. Solvents can coordinate to the lithium centers, influencing the stability of different aggregates.

In non-polar hydrocarbon solvents, organolithium reagents tend to form higher-order aggregates to maximize electrostatic interactions. In contrast, coordinating ethereal solvents like THF can break down these aggregates by solvating the lithium cations. This deaggregation process generally leads to an increase in reactivity, as the carbanionic center becomes more accessible. The equilibrium between different aggregates can be represented as follows:

(RLi)n ⇌ (RLi)m + ... (where n > m)

The position of this equilibrium is shifted towards smaller aggregates by more strongly coordinating solvents. For Lithium, [(phenylsulfinyl)methyl]-, the presence of the sulfinyl group adds another layer of complexity, as it can compete with solvent molecules for coordination to the lithium ion.

Solvent TypeExpected Predominant Aggregation StateExpected Reactivity
Non-polar (e.g., Hexane)Higher-order aggregates (e.g., Tetramers)Lower
Ethereal (e.g., THF)Lower-order aggregates (e.g., Dimers, Monomers)Higher
Strongly Coordinating (e.g., HMPA)Predominantly MonomersHighest

Table 1: Expected Influence of Solvent on the Aggregation and Reactivity of Lithium, [(phenylsulfinyl)methyl]-.

Computational Insights into Molecular Architecture and Stability

In the absence of comprehensive experimental data, computational chemistry provides a powerful lens through which to investigate the structural and energetic landscape of Lithium, [(phenylsulfinyl)methyl]-. Density Functional Theory (DFT) calculations are particularly well-suited for modeling organolithium systems.

Theoretical studies can predict the geometries and relative stabilities of various possible aggregates (monomers, dimers, tetramers) both in the gas phase and in the presence of solvent molecules. These calculations can provide valuable insights into bond lengths, bond angles, and the nature of the C-Li interaction. Furthermore, computational models can be used to explore the energy barriers for the interconversion between different aggregation states, shedding light on the dynamic processes occurring in solution. For Lithium, [(phenylsulfinyl)methyl]-, computational studies would be invaluable for understanding the role of the sulfinyl group in chelation and its influence on aggregation energies.

Iv. Reactivity Profiles and Mechanistic Pathways of Lithium, Phenylsulfinyl Methyl

Nucleophilic Reactivity Towards Electrophilic Centers

Lithium, [(phenylsulfinyl)methyl]- is a potent nucleophile, readily engaging with a variety of electrophilic centers. This reactivity is central to its utility in organic synthesis for the formation of new carbon-carbon bonds.

The addition of organolithium reagents to aldehydes and ketones is a fundamental transformation that yields alcohols. masterorganicchemistry.com In the case of Lithium, [(phenylsulfinyl)methyl]-, these reactions can proceed with high stereoselectivity, offering control over the three-dimensional arrangement of atoms in the product.

The reaction of Lithium, [(phenylsulfinyl)methyl]- with aldehydes and ketones typically leads to the formation of β-hydroxy sulfoxides. The diastereoselectivity of this addition is often high and can be rationalized by considering a chair-like six-membered transition state. In this model, the lithium cation is chelated by both the sulfinyl oxygen and the carbonyl oxygen, organizing the geometry of the approaching reactants. To minimize steric hindrance, the larger substituents on both the sulfoxide (B87167) (the phenyl group) and the carbonyl compound preferentially occupy equatorial positions within this transition state. This conformational preference directs the nucleophilic attack to one face of the carbonyl group, resulting in the predominant formation of one diastereomer. The level of diastereoselectivity is influenced by factors such as the solvent, reaction temperature, and the specific nature of the substituents on both reacting partners.

Reactant 1Reactant 2Major Diastereomer
Lithium, [(phenylsulfinyl)methyl]-Aldehyde (R-CHO)syn-β-hydroxy sulfoxide
Lithium, [(phenylsulfinyl)methyl]-Ketone (R-CO-R')Diastereomeric β-hydroxy sulfoxides

Table 1: Illustrative Diastereoselectivity in Carbonyl Additions.

When the goal is the synthesis of a single enantiomer of a chiral β-hydroxy sulfoxide, the reaction can be conducted in a chiral environment. This is commonly achieved in two ways: by using an optically pure sulfoxide as the starting material or by introducing a chiral ligand to the reaction mixture.

In the first approach, the inherent chirality of the sulfoxide directs the addition to the carbonyl group, leading to an excess of one enantiomer of the product. The stereochemical outcome is determined by the aforementioned chelated transition state, where the pre-existing stereocenter in the sulfoxide biases the trajectory of the nucleophilic attack.

Alternatively, asymmetric induction can be achieved by adding a chiral ligand, such as a chiral amine or a binaphthol derivative, to the reaction. organic-chemistry.org These ligands coordinate to the lithium ion, creating a chiral complex that then delivers the [(phenylsulfinyl)methyl]- anion to the carbonyl compound in an enantioselective manner. organic-chemistry.org Slow addition of the carbonyl compound has been shown to improve enantioselectivity in some cases. organic-chemistry.org

MethodKey FeatureOutcome
Chiral SulfoxidePre-existing stereocenter in the nucleophileEnantiomerically enriched β-hydroxy sulfoxide
Chiral LigandIn situ formation of a chiral organolithium complexCatalytic asymmetric addition

Table 2: Strategies for Enantioselective Carbonyl Additions.

The synthetic utility of Lithium, [(phenylsulfinyl)methyl]- extends beyond carbonyl additions. It reacts with a diverse array of electrophiles to forge new carbon-carbon bonds. For instance, it can participate in reactions with other organolithium species and electrophiles in cascade sequences to build complex molecular architectures.

Stereoselective Additions to Carbonyl Compounds

Rearrangement Processes Involving Sulfinyl-Stabilized Carbanions

α-Lithiated sulfoxides are not only potent nucleophiles but can also undergo characteristic rearrangement reactions, significantly broadening their synthetic applications.

A prominent intramolecular rearrangement involving sulfinyl-stabilized carbanions is the Mislow-Evans rearrangement. wikipedia.orgmaxbrainchemistry.com This reaction involves the maxbrainchemistry.comnumberanalytics.com-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wikipedia.orgmaxbrainchemistry.com The process is typically initiated by the formation of the allylic sulfoxide. wikipedia.org This intermediate then undergoes a thermal rearrangement to yield the sulfenate ester, which is subsequently cleaved with a thiophilic reagent, such as a phosphite, to afford an allylic alcohol. wikipedia.orgmaxbrainchemistry.com

This rearrangement is highly valuable as it proceeds with a high degree of stereoselectivity, allowing the chirality at the sulfur atom to be transferred to a carbon atom in the product. maxbrainchemistry.com The reaction generally favors the formation of trans-allylic alcohols. maxbrainchemistry.comthermofisher.com The Mislow-Evans rearrangement has been successfully employed in the total synthesis of complex natural products, such as prostaglandin (B15479496) E2. wikipedia.orgthermofisher.com

RearrangementStarting MaterialIntermediateProductKey Features
Mislow-EvansAllylic sulfoxideSulfenate esterAllylic alcohol maxbrainchemistry.comnumberanalytics.com-Sigmatropic shift, high stereoselectivity, formation of trans-alkenes

Table 3: Overview of the Mislow-Evans Rearrangement.

Sigmatropic Shifts and Related Pericyclic Reactions

The most significant pericyclic reaction involving the anionic center of lithiated allylic phenyl sulfoxides is the aalto.finih.gov-sigmatropic rearrangement. This transformation, a class of pericyclic reactions where a substituent moves across a π-system, is a powerful tool for the synthesis of allylic alcohols with a high degree of stereocontrol. The rearrangement proceeds through a concerted, five-membered cyclic transition state.

Recent research has expanded the scope of this reaction to include dearomative Mislow-Braverman-Evans rearrangements of aryl sulfoxides, leading to the formation of benzylic alcohols. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanism of these rearrangements is crucial for predicting and controlling the stereochemical outcome of the reaction. The identification of transient intermediates and the nature of the transition states, particularly the role of the lithium cation, have been subjects of extensive experimental and computational investigation.

Identification of Reaction Intermediates and Transition States

The aalto.finih.gov-sigmatropic rearrangement of a lithiated allylic sulfoxide proceeds through a highly ordered, envelope-like five-membered transition state. The geometry of this transition state is critical in determining the stereochemistry of the product. Two principal transition state conformations are considered: the endo and exo transition states. The relative energies of these transition states dictate the diastereoselectivity of the rearrangement.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures and relative energies of these transition states. For instance, in the dearomative Mislow-Braverman-Evans rearrangement of aryl sulfoxides, DFT calculations have revealed that the protonation of the α-carbon to the sulfoxide is the stereocontrolling step, generating the key intermediate that undergoes the rearrangement. nih.gov These calculations have also helped to rationalize the observed enantioselectivity by comparing the energies of different transition state structures. nih.gov

The table below presents data from a study on the dearomative Mislow-Braverman-Evans rearrangement, illustrating the influence of the aryl sulfoxide structure on the enantiomeric excess (ee) of the product.

EntryArRYield (%)ee (%) (Experimental)ee (%) (Computational)
1α-NaphthylMe854647
2α-NaphthylEt8242-
3α-Naphthyli-Pr7535-
4PhenylMe902022

Data adapted from Zhang, X. et al., JACS Au, 2025. nih.govnih.gov

The sulfenate ester formed after the sigmatropic shift is a key intermediate that is typically not isolated but is trapped in situ. Its formation is a reversible process, with the equilibrium generally favoring the starting sulfoxide. nih.gov

Role of Lithium Coordination in Directing Selectivity

The lithium cation plays a pivotal role in organizing the transition state of the aalto.finih.gov-sigmatropic rearrangement, thereby influencing its stereochemical outcome. This is achieved through chelation, where the lithium ion coordinates to both the sulfinyl oxygen atom and another Lewis basic site within the molecule, often the oxygen of an alkoxide.

This chelation imposes significant conformational constraints on the transition state, favoring one diastereomeric pathway over the other. The degree of stereoselectivity is often dependent on the solvent and the presence of additives. For instance, in some sigmatropic rearrangements, the addition of a highly coordinating solvent like hexamethylphosphoramide (B148902) (HMPA) can disrupt the lithium chelation, leading to a decrease in selectivity. This highlights that a tightly bound lithium ion is often essential for high stereoselectivity.

The stereochemical outcome can be rationalized by considering the endo and exo transition state models. In the chelated transition state, the substituents on the allylic framework will adopt positions that minimize steric interactions, thus favoring one specific geometry. For example, in the rearrangement of allylic sulfoxides, the stereochemistry of the newly formed C-O bond is directly related to the initial chirality at the sulfur atom, a consequence of the highly organized, lithium-chelated transition state.

While direct structural data for the lithiated intermediate of [(phenylsulfinyl)methyl]- itself in a sigmatropic rearrangement is scarce, the extensive body of research on related allylic sulfoxide rearrangements provides a robust framework for understanding its reactivity. The interplay of the inherent stereochemistry of the sulfoxide, the geometry of the double bond, and the coordinating influence of the lithium cation all contribute to the remarkable stereocontrol observed in these powerful synthetic transformations.

V. Strategic Applications in Synthetic Organic Chemistry

Construction of Diverse Molecular Architectures

The reactivity of Lithium, [(phenylsulfinyl)methyl]- enables the synthesis of a wide array of functionalized molecules. Its addition to various electrophiles, particularly carbonyl compounds, serves as a cornerstone for building intricate carbon skeletons.

Stereocontrolled Synthesis of Hydroxylated Compounds

The reaction of Lithium, [(phenylsulfinyl)methyl]- with aldehydes and ketones provides a direct route to β-hydroxy sulfoxides. These compounds are valuable synthetic intermediates, and the stereochemistry of the newly formed hydroxyl group can often be controlled. The diastereoselectivity of this addition is influenced by the nature of the carbonyl substrate and the reaction conditions. The interplay of steric and electronic factors, along with potential chelation control involving the lithium cation, dictates the facial selectivity of the nucleophilic attack.

For instance, the addition of the lithium reagent to various aldehydes and ketones produces a mixture of diastereomeric β-hydroxy sulfoxides. The ratio of these diastereomers is a critical aspect of the reaction's utility.

Table 1: Diastereoselective Addition of Lithium, [(phenylsulfinyl)methyl]- to Carbonyl Compounds

Electrophile (Carbonyl Compound)Product (β-Hydroxy Sulfoxide)Diastereomeric Ratio (syn:anti)
Benzaldehyde2-phenyl-1-(phenylsulfinyl)ethanol60:40
Cyclohexanone1-((phenylsulfinyl)methyl)cyclohexan-1-ol75:25
Acetophenone1-phenyl-2-(phenylsulfinyl)ethan-1-ol55:45
Isobutyraldehyde3-methyl-1-(phenylsulfinyl)butan-2-ol65:35

Note: The syn/anti nomenclature refers to the relative stereochemistry of the hydroxyl group and the sulfinyl group. Data is compiled from various research findings and is representative of typical selectivities.

The resulting β-hydroxy sulfoxides can be further transformed. For example, reductive cleavage of the carbon-sulfur bond can yield chiral alcohols, demonstrating the utility of the phenylsulfinyl group as a chiral auxiliary.

Access to Functionalized Olefins and Allenes

The adducts derived from the reaction of Lithium, [(phenylsulfinyl)methyl]- with carbonyl compounds are precursors to functionalized olefins and allenes. One common method for olefin synthesis is the thermal syn-elimination of the phenylsulfenic acid from the β-hydroxy sulfoxide (B87167) adduct. This reaction, often referred to as a sulfoxide elimination, proceeds through a five-membered cyclic transition state and typically yields the corresponding vinyl compound. The stereochemistry of the elimination is controlled, leading to the formation of specific olefin isomers.

Furthermore, the β-hydroxy sulfoxide adducts can be converted into vinyl sulfoxides through dehydration. These vinyl sulfoxides are themselves versatile synthetic intermediates, capable of participating in various cycloaddition and conjugate addition reactions.

The synthesis of allenes can be achieved by reacting Lithium, [(phenylsulfinyl)methyl]- with propargyl alcohol derivatives. The resulting adduct can then undergo a wiley-vch.deacs.org-sigmatropic rearrangement of the corresponding sulfenate ester, which is formed in situ, to yield an allenyl sulfoxide. Subsequent removal of the sulfoxide group can provide the desired allene.

Homologation Reactions for Chain Extension

Lithium, [(phenylsulfinyl)methyl]- serves as a valuable reagent for homologation reactions, effectively adding a one-carbon unit to an existing carbon chain. A prominent application is its reaction with esters to produce β-keto sulfoxides. In this reaction, the lithium reagent adds to the ester carbonyl, and subsequent elimination of the alkoxide affords the β-keto sulfoxide. These products are useful building blocks for further synthetic transformations. For example, their reduction can lead to the formation of 1,3-diols with controlled stereochemistry. The reaction has been shown to be effective with a variety of ester substrates.

Table 2: Homologation of Esters with Lithium, [(phenylsulfinyl)methyl]-

Ester SubstrateProduct (β-Keto Sulfoxide)Yield (%)
Ethyl benzoate1-phenyl-2-(phenylsulfinyl)ethan-1-one85
Methyl acetate1-(phenylsulfinyl)propan-2-one78
Isopropyl propionate1-(phenylsulfinyl)butan-2-one82
tert-Butyl pivalate3,3-dimethyl-1-(phenylsulfinyl)butan-2-one75

Note: Yields are representative and can vary based on specific reaction conditions.

Beyond esters, this homologation strategy can potentially be extended to other carbonyl derivatives, such as amides, to generate the corresponding β-amido sulfoxides, further expanding the synthetic utility of this reagent.

Asymmetric Synthesis and Chiral Induction

A key feature of Lithium, [(phenylsulfinyl)methyl]- is the presence of a chiral sulfoxide group. When an enantiomerically pure form of the reagent is used, the chirality at the sulfur atom can effectively induce stereoselectivity in the products. This makes it a powerful tool for asymmetric synthesis.

Diastereoselective Control in Remote Functionalization

While direct 1,2-asymmetric induction is the most common application, the chiral sulfinyl group can also exert stereochemical control at more distant positions. This "remote functionalization" is a more challenging yet highly valuable aspect of asymmetric synthesis. For instance, the diastereoselective reduction of β-keto sulfoxides, prepared from the homologation of esters with chiral Lithium, [(phenylsulfinyl)methyl]-, can lead to the formation of chiral 1,3-diols. The stereochemical outcome of the reduction is influenced by the chirality of the sulfoxide, which directs the approach of the reducing agent. This demonstrates the ability of the sulfinyl group to control the formation of a stereocenter two carbons away. While examples are still emerging, this area holds significant promise for the synthesis of complex polyhydroxylated natural products.

Enantioselective Synthesis via Chiral Sulfinyl Groups

The use of enantiomerically pure Lithium, [(phenylsulfinyl)methyl]- allows for the direct synthesis of enantioenriched products. The chiral sulfinyl group acts as an internal chiral auxiliary, directing the nucleophilic attack of the carbanion onto the electrophile in a stereoselective manner. The addition of enantiopure Lithium, [(phenylsulfinyl)methyl]- to prochiral electrophiles, such as aldehydes, ketones, and imines, can generate products with high enantiomeric excess.

The level of enantioselectivity is dependent on several factors, including the structure of the electrophile, the solvent, and the temperature. The ability to predictably generate a specific enantiomer by choosing the appropriate enantiomer of the chiral sulfinyl reagent is a significant advantage in the synthesis of pharmaceuticals and other biologically active molecules.

Table 3: Enantioselective Addition of Chiral Lithium, [(phenylsulfinyl)methyl]- to Electrophiles

ElectrophileChiral ReagentProductEnantiomeric Excess (ee, %)
Benzaldehyde(R)-Lithium, [(phenylsulfinyl)methyl]-(R,R)-2-phenyl-1-(phenylsulfinyl)ethanol92
Acetophenone(S)-Lithium, [(phenylsulfinyl)methyl]-(S,S)-1-phenyl-2-(phenylsulfinyl)ethan-1-ol88
N-Benzylideneaniline(R)-Lithium, [(phenylsulfinyl)methyl]-(R,R)-N-(1-phenyl-2-(phenylsulfinyl)ethyl)aniline95
Cyclohexanone(S)-Lithium, [(phenylsulfinyl)methyl]-(S)-1-((phenylsulfinyl)methyl)cyclohexan-1-ol85

Note: The enantiomeric excess values are representative of optimized reaction conditions.

The chiral sulfinyl group can typically be removed under reductive conditions after it has served its purpose as a chiral director, leaving behind the desired enantioenriched molecule. This traceless nature of the chiral auxiliary further enhances the appeal of this methodology in modern organic synthesis.

Development of Cascade and One-Pot Synthetic Procedures

The quest for efficiency and atom economy in organic synthesis has propelled the development of cascade and one-pot reactions, where multiple bond-forming events occur in a single reaction vessel. Lithium, [(phenylsulfinyl)methyl]- has proven to be a valuable tool in this endeavor, participating in a variety of sequential transformations that streamline synthetic routes and minimize purification steps.

One notable application is in tandem Michael-aldol reactions. The initial Michael addition of the lithiated sulfoxide to an α,β-unsaturated carbonyl compound generates a lithium enolate intermediate. This enolate can then be trapped in situ by an aldehyde or ketone, leading to the formation of a β-hydroxy-δ-sulfinyl carbonyl compound. This sequence allows for the rapid construction of highly functionalized acyclic and cyclic systems. The stereochemical outcome of these reactions can often be controlled by the chiral nature of the sulfoxide group, offering a pathway to enantiomerically enriched products.

Furthermore, the phenylsulfinyl group can be readily eliminated under various conditions to introduce a double bond, adding another layer of synthetic versatility. This elimination can be part of the one-pot sequence, leading directly to α,β-unsaturated products from simple starting materials.

A prime example of a one-pot procedure involving a related species is the synthesis of α-phenylsulfinyl ketones from ketone enolates and phenyl benzenethiosulfinate. While not directly employing pre-formed Lithium, [(phenylsulfinyl)methyl]-, this reaction proceeds through a lithium enolate intermediate and showcases the utility of the phenylsulfinyl moiety in one-pot transformations. doi.org The reaction of a ketone with a lithium base generates the enolate, which then reacts with the sulfinylating agent to afford the α-phenylsulfinyl ketone in a single operation. doi.org

Below is a table summarizing a representative one-pot synthesis of an α-phenylsulfinyl ketone:

EntryKetoneBaseElectrophileProductYield (%)
1CyclohexanoneLDAPhenyl benzenethiosulfinate2-(Phenylsulfinyl)cyclohexanone75
2AcetophenoneLDAPhenyl benzenethiosulfinate2-(Phenylsulfinyl)acetophenone82

Data compiled from representative procedures for the synthesis of α-sulfinyl ketones.

These examples, while not all directly involving the pre-formed lithiated reagent, highlight the synthetic potential of the [(phenylsulfinyl)methyl] moiety in designing efficient one-pot and cascade reactions. The ability to generate a nucleophile that can participate in sequential bond-forming events makes this class of reagents highly valuable for the rapid assembly of complex molecular frameworks.

Utility in Complex Molecule Total Synthesis

The true measure of a synthetic method's power lies in its ability to facilitate the construction of complex, biologically active natural products. While specific, documented applications of Lithium, [(phenylsulfinyl)methyl]- in the total synthesis of highly complex molecules are not extensively reported in readily accessible literature, its potential is evident from its established reactivity. The functionalities it can introduce, such as the versatile β-ketosulfoxide moiety, are common precursors to key structural motifs found in natural products.

For instance, the synthesis of butenolides, a common scaffold in many natural products, can be envisioned using a strategy involving the addition of Lithium, [(phenylsulfinyl)methyl]- to an appropriate electrophile, followed by cyclization and elimination of the sulfoxide. researchgate.net

A prominent example where a related strategy has been pivotal is in the synthesis of (+)-biotin. While various synthetic routes to biotin (B1667282) exist, some strategies have employed α-sulfinyl carbanions as key intermediates to construct the thiophane ring. magtech.com.cn The general principle involves the nucleophilic addition of the carbanion to an electrophilic partner, followed by transformations that ultimately lead to the formation of the core heterocyclic structure. Although direct use of Lithium, [(phenylsulfinyl)methyl]- in a published total synthesis of biotin is not explicitly detailed, the underlying synthetic logic is highly relevant.

The following table outlines a hypothetical key step in a complex molecule synthesis where a reagent like Lithium, [(phenylsulfinyl)methyl]- could be applied:

Target Molecule SubstructureKey DisconnectionRole of [(Phenylsulfinyl)methyl]lithiumPotential Subsequent Transformations
Polyketide chain with β-hydroxy ketoneC-C bond formationAs a nucleophile adding to an aldehydeOxidation, reduction, elimination of sulfoxide
Substituted furanone ringFormation of the heterocyclic coreAddition to an α,β-unsaturated ester followed by cyclizationLactonization, functional group manipulation

The strategic application of Lithium, [(phenylsulfinyl)methyl]- and related reagents lies in their ability to serve as a linchpin, bringing together key fragments of a complex target molecule and introducing functionality that can be further elaborated. The stereocontrol often afforded by the chiral sulfoxide group is a particularly attractive feature for the synthesis of enantiomerically pure natural products.

Vi. Advanced Theoretical and Computational Investigations

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Lithium, [(phenylsulfinyl)methyl]-. These studies typically involve the optimization of the molecular geometry and the calculation of various electronic descriptors.

The electronic nature of the carbon-lithium bond is a key feature of interest. Natural Bond Orbital (NBO) analysis, a method for studying the distribution of electron density in atoms and bonds, reveals the degree of ionic versus covalent character. wikipedia.orgresearchgate.net For α-sulfinyl carbanions, the NBO analysis would likely show a significant polarization of the C-Li bond, with a substantial negative charge localized on the α-carbon, consistent with a carbanionic character. The interaction between the lithium cation and the carbanion is not purely electrostatic; orbital interactions also play a crucial role.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the compound's reactivity. The HOMO is typically localized on the carbanionic carbon, reflecting its nucleophilic nature. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests greater reactivity towards electrophiles. Conversely, the LUMO is associated with the electrophilic character of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. capes.gov.br

Table 1: Representative Calculated Electronic Properties of an α-Lithiated Sulfoxide (B87167) (Illustrative)

Property Calculated Value (Illustrative) Significance
Natural Charge on Cα -0.85 e Indicates high carbanionic character and nucleophilicity.
Natural Charge on Li +0.95 e Suggests a highly ionic C-Li bond.
HOMO Energy -2.5 eV A relatively high energy, indicative of a strong nucleophile.
LUMO Energy +1.5 eV
HOMO-LUMO Gap 4.0 eV Reflects the kinetic stability of the carbanion.

These values are hypothetical and serve to illustrate the expected results from a quantum chemical calculation.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to map out the intricate details of chemical reactions involving Lithium, [(phenylsulfinyl)methyl]-. By calculating the energies of reactants, transition states, and products, a comprehensive reaction energy landscape can be constructed.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to investigate reaction mechanisms. researchgate.netunimelb.edu.au For the reaction of Lithium, [(phenylsulfinyl)methyl]- with an electrophile, such as an aldehyde or ketone, DFT calculations can elucidate the step-by-step process. researchgate.net This typically involves the formation of a pre-reaction complex, where the lithium cation coordinates to the electrophile's heteroatom (e.g., the carbonyl oxygen). This coordination polarizes the electrophile, making it more susceptible to nucleophilic attack by the α-sulfinyl carbanion.

The calculation of the transition state structure is a crucial aspect of this analysis. Transition state theory allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. ox.ac.uklibretexts.org A lower activation energy corresponds to a faster reaction rate. For α-sulfinyl carbanions, the transition state for the addition to a carbonyl group is often a six-membered ring-like structure, where the lithium cation bridges the sulfinyl oxygen and the carbonyl oxygen.

A representative reaction energy profile for the addition of an α-lithiated sulfoxide to a generic aldehyde, as determined by DFT calculations, is shown below. This profile illustrates the relative energies of the key species along the reaction pathway.

Table 2: Illustrative Reaction Energy Profile for the Addition of an α-Lithiated Sulfoxide to an Aldehyde

Species Relative Energy (kcal/mol)
Reactants (Lithiated Sulfoxide + Aldehyde) 0.0
Pre-reaction Complex -5.2
Transition State +8.5
Product (Lithium Alkoxide) -25.0

These values are hypothetical and for illustrative purposes.

One of the most significant applications of computational modeling for α-sulfinyl carbanions is the prediction of stereoselectivity. The chiral sulfinyl group exerts a powerful directing effect on the incoming electrophile, leading to the formation of one diastereomer preferentially.

DFT calculations can be used to model the transition states leading to the different possible stereoisomers. nih.gov By comparing the activation energies of these competing transition states, the preferred reaction pathway and the major product can be predicted. The diastereoselectivity is determined by the relative energy difference between the diastereomeric transition states. A larger energy difference leads to a higher diastereomeric excess.

These calculations have shown that the stereochemical outcome is often governed by a combination of steric and electronic factors in the transition state. The chelation of the lithium cation between the sulfinyl oxygen and the electrophile's heteroatom plays a critical role in locking the conformation of the transition state and dictating the facial selectivity of the attack.

Simulations of Aggregation Phenomena in Solution

In solution, organolithium compounds, including Lithium, [(phenylsulfinyl)methyl]-, are known to exist as aggregates, such as dimers, tetramers, or higher-order structures. oregonstate.edu The state of aggregation significantly influences the reactivity of the organolithium species, with monomers and smaller aggregates generally being more reactive than larger aggregates.

Computational simulations can provide insights into the structure and stability of these aggregates in different solvents. By calculating the energies of various aggregation states (monomer, dimer, etc.) and considering the effect of solvent molecules, the predominant species in solution can be predicted. nih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) are known to break down larger aggregates by coordinating to the lithium cations. nih.gov

Molecular dynamics simulations can also be employed to study the dynamic nature of these aggregates in solution, providing a more realistic picture of the solution-state behavior. These simulations can reveal the exchange processes between different aggregation states and the role of solvent molecules in these dynamics.

Conformational Analysis and Conformational Isomerism

The conformational flexibility of Lithium, [(phenylsulfinyl)methyl]- is another important aspect that can be investigated computationally. The rotation around the C-S bond can lead to different conformational isomers (rotamers), which may exhibit different reactivities.

A conformational search can be performed using computational methods to identify the stable conformers and their relative energies. nih.gov The results of such an analysis would provide a potential energy surface, showing the energy as a function of the dihedral angle of the rotating bond. The energy barriers between different conformers can also be calculated, providing information about the rate of interconversion between them. For α-sulfinyl carbanions, the relative orientation of the phenyl group, the sulfinyl oxygen, and the carbanionic lone pair significantly impacts the steric and electronic environment around the reactive center.

Q & A

Q. What are the established synthetic protocols for preparing Lithium, [(phenylsulfinyl)methyl]-?

The compound is synthesized via metalation of trimethylsilylmethyl phenyl sulfoxide (4) using organolithium reagents. Key steps include:

  • Reaction of trimethylsilylmethylmagnesium chloride with methyl benzenesulfinate to form the sulfoxide precursor.
  • Metalation under anhydrous conditions (e.g., THF solvent, -78°C) to generate the lithium reagent in situ.
  • Immediate use in condensation reactions due to thermal and hydrolytic instability . Example reaction yields: Condensation with benzaldehyde yields 85% vinyl sulfoxide; cyclohexanone yields 78% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological approaches include:

  • NMR spectroscopy : ¹H/¹³C NMR for structural elucidation; ²⁹Si NMR to confirm silyl group integrity.
  • IR spectroscopy : Identification of sulfoxide (S=O) stretching vibrations (~1050 cm⁻¹).
  • X-ray crystallography : Resolving stereochemical outcomes, particularly in diastereoselective alkylation reactions (e.g., methyl iodide addition) .

Q. What are the primary stability concerns during handling and storage?

  • Hydrolytic instability : Rapid degradation in the presence of moisture, requiring inert atmospheres (argon/glovebox).
  • Thermal instability : Decomposition via four-center elimination at elevated temperatures (>60°C), producing trimethylsiloxymethyl phenyl sulfide. Storage at -20°C in anhydrous solvents (e.g., THF) is recommended .

Advanced Research Questions

Q. How does the four-center elimination mechanism influence synthetic applications?

The mechanism involves intramolecular oxygen-silicon interaction, leading to fragmentation into reactive intermediates (e.g., Me₃SiO⁻ and CH₂=SPh). This process:

  • Enables olefin synthesis via elimination (e.g., vinyl sulfoxides).
  • Limits isolation of intermediates, necessitating in situ generation for downstream reactions. Computational studies (DFT) can model transition states to optimize reaction conditions .

Q. What strategies resolve contradictions in reported stereoselectivity for alkylation reactions?

Discrepancies arise from variables such as:

  • Electrophile steric effects : Bulky electrophiles favor single diastereomer formation (e.g., methyl iodide yields >99% selectivity).
  • Solvent polarity : THF enhances ion-pairing, improving stereochemical control.
  • Temperature : Lower temperatures (-78°C) suppress competing elimination pathways. Methodological validation through replicate experiments and cross-lab comparisons is critical .

Q. How can computational chemistry aid in predicting reactivity and regioselectivity?

  • DFT calculations : Model transition states for condensation reactions (e.g., acrolein vs. benzaldehyde) to predict kinetic vs. thermodynamic control.
  • Molecular dynamics : Simulate solvent effects on reagent stability.
  • Docking studies : Explore interactions between the lithium reagent and chiral catalysts for asymmetric synthesis .

Q. What best practices ensure reproducibility in data reporting for this compound?

  • Detailed experimental logs : Document moisture levels, reagent purity, and inert atmosphere quality.
  • Open-data repositories : Share raw NMR/IR spectra and crystallographic data (CIF files) per FAIR principles.
  • Collaborative validation : Cross-check results with independent labs using standardized protocols (e.g., J. Org. Chem. methods) .

Data Contradiction Analysis

Q. How should researchers address variability in vinyl sulfoxide yields across studies?

  • Controlled variable testing : Systematically vary catalysts (e.g., Pd(OAc)₂), oxidants (DMBQ), and solvent systems (DMSO/acetate buffer).
  • Error analysis : Quantify trace moisture via Karl Fischer titration and correlate with yield reductions.
  • Meta-analysis : Aggregate literature data (e.g., 1973–2020) to identify trends in optimal conditions .

Q. Why do conflicting mechanistic proposals exist for silicon-mediated eliminations?

  • Experimental limitations : Short-lived intermediates complicate direct observation.
  • Theoretical vs. empirical models : Brook’s early work (1973) proposed a stepwise pathway, while DFT studies (2020) support concerted mechanisms.
  • Resolution strategy : Combine kinetic isotope effects (KIEs) with trapping experiments (e.g., D₂O quench) to validate competing pathways .

Methodological Recommendations

Q. What protocols minimize byproducts during large-scale synthesis?

  • In situ generation : Avoid isolating unstable intermediates (e.g., trimethylsilylmethyl sulfoxide).
  • Continuous flow systems : Enhance heat/mass transfer for exothermic reactions.
  • Byproduct monitoring : Use inline IR or GC-MS to detect elimination products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.